molecular formula C8H6FN3 B1440949 3-(3-Fluorophenyl)-4H-1,2,4-triazole CAS No. 1279202-08-2

3-(3-Fluorophenyl)-4H-1,2,4-triazole

Cat. No. B1440949
M. Wt: 163.15 g/mol
InChI Key: RFFDELXTQCRWKB-UHFFFAOYSA-N
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Description

The compound “3-(3-Fluorophenyl)-4H-1,2,4-triazole” is a heterocyclic compound with a triazole ring. The triazole ring is a five-membered ring with two carbon atoms and three nitrogen atoms . The 3-Fluorophenyl group is an aryl fluorinated building block used in chemical synthesis .


Synthesis Analysis

The synthesis of similar compounds involves reactions with corresponding benzaldehydes with various substituents at position 4 . Protodeboronation of pinacol boronic esters is also reported, which is a valuable building block in organic synthesis .


Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by FTIR, 1H and 13C NMR, and MS spectroscopies . The single crystal of the compound is analyzed by X-ray diffraction (XRD) and the optimized structure of the molecule was calculated by DFT .


Chemical Reactions Analysis

The chemical reactions involving similar compounds include protodeboronation of pinacol boronic esters . The protodeboronation of unactivated alkyl and especially primary alkyl boronic esters is underexplored .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied using modern physical-chemical methods of analysis . The individuality of the synthesized compounds was confirmed chromatographically .

Scientific Research Applications

Antimicrobial and Antifungal Studies

3-(3-Fluorophenyl)-4H-1,2,4-triazole derivatives have demonstrated significant antimicrobial and antifungal properties. A study by Desabattina et al. (2014) on 1,2,4-triazole derivatives, including compounds with 3-(3-fluorophenyl) groups, revealed enhanced pharmacological properties when alkyl, alkoxy, and halogen substituents were introduced, showing better antimicrobial agents due to these modifications (Desabattina et al., 2014). Similarly, Bigdan (2021) reported the antimicrobial and antifungal activity of new fluorophenyl-containing 1,2,4-triazole derivatives, which showed significant activity against bacteria and Candida albicans (Bigdan, 2021).

Anticonvulsant and Potential Antispastic Agents

A study by Kane et al. (1994) showed that certain 5-aryl-3-(alkylthio)-4H-1,2,4-triazoles, including those with 3-fluorophenyl groups, were selective antagonists of strychnine-induced convulsions and may be useful in the treatment of spasticity. These compounds appeared to possess glycine-agonist-like properties, suggesting a potential use in the treatment of neurological disorders (Kane et al., 1994).

Antiproliferative Activity

A study by Kumar et al. (2013) investigated the antiproliferative effects of fluorinated Schiff bases derived from 1,2,4-triazoles against human cancer cell lines. Compounds like 5-(2,6-difluorophenyl)-N3-(4-fluorophenyl)-4H-1,2,4-triazole-3,4-diamine showed promising activity, suggesting potential applications in cancer research (Kumar et al., 2013).

Biological Activities and Interaction Studies

Saleem et al. (2018) conducted a study on 4-(2-fluorophenyl)-3-(3-methoxybenzyl)-1H-1,2,4-triazole-5(4H)-one, showing tautomeric interconversion and moderate enzyme inhibition potential, indicating potential applications in the treatment of Alzheimer's and diabetes (Saleem et al., 2018).

Physical-Chemical Properties

A study by Bihdan and Parchenko (2017) explored the physical and chemical properties of 5-(3-fluorophenyl)-4-amino-1,2,4-triazole-3-thiol derivatives, leading to new compounds with potential applications in various fields (Bihdan & Parchenko, 2017).

Safety And Hazards

The safety data sheet for a similar compound, 3-(3-Fluorophenyl)propionic acid, indicates that it may be harmful if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation .

Future Directions

Research is ongoing to develop new derivatives of similar compounds due to their significant biological and pharmacological properties . Several new substances have shown moderate antifungal activity and their toxicity is being examined .

properties

IUPAC Name

5-(3-fluorophenyl)-1H-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FN3/c9-7-3-1-2-6(4-7)8-10-5-11-12-8/h1-5H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFFDELXTQCRWKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NC=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Fluorophenyl)-4H-1,2,4-triazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
MR Aouad, AMH Al-Saedi, AA Ali, N Rezki… - Organic Preparations …, 2016 - Taylor & Francis
Over the last few years, novel 1, 2, 4-triazole derivatives have been investigated for their chemotherapeutic properties; fluconazole, itraconazole, ribavirine, alprazolam and rizatriptan …
Number of citations: 11 www.tandfonline.com
XS Cui, J Chen, KY Chai, JS Lee, ZS Quan - Medicinal chemistry research, 2009 - Springer
A series of 3-substituted-4-(4-hexyloxyphenyl)-4H-1,2,4-triazole derivatives (3a-s) were synthesized as open-chain analogues of 7-hexyloxyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinolines (…
Number of citations: 41 link.springer.com

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